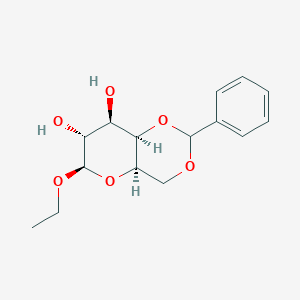

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Description

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is a protected galactopyranoside derivative featuring a benzylidene acetal at the 4- and 6-hydroxyl positions and an ethyl aglycon. The benzylidene group enhances regioselectivity in subsequent reactions by masking the 4,6-diol, while the ethyl group influences solubility and reactivity. This compound is synthesized via acid-catalyzed acetal formation using benzaldehyde dimethyl acetal and camphorsulfonic acid in acetonitrile, a method analogous to the synthesis of methyl and 4-chlorobutyl analogs . Key applications include its use as an intermediate in glycoconjugate synthesis and regioselective functionalization studies.

Properties

IUPAC Name |

(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCTXXNFSDZRJM-JDBBLOKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595396 | |

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101833-22-1 | |

| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carbonyl oxygen of benzaldehyde by a Brønsted acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid), followed by nucleophilic attack by the 4- and 6-hydroxyl groups of galactose. The resulting oxonium ion intermediate undergoes dehydration to form the thermodynamically stable benzylidene acetal. Typical conditions include:

-

Solvent : Anhydrous dimethylformamide (DMF) or toluene.

-

Catalyst : 0.1–0.5 equivalents of HCl or p-toluenesulfonic acid.

-

Temperature : 80–110°C under reflux.

-

Reaction Time : 6–12 hours.

Azeotropic removal of water using a Dean-Stark apparatus enhances reaction efficiency by shifting the equilibrium toward acetal formation.

Work-Up and Purification

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted using dichloromethane or ethyl acetate. Recrystallization from ethanol or methanol yields EBGP as a crystalline solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the benzylidene protons (δ 5.50–5.70 ppm) and the anomeric proton (δ 4.30–4.50 ppm).

Table 1: Optimization of Acid-Catalyzed Benzylidenation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | DMF | 100 | 72 | 95 |

| p-TsOH | Toluene | 110 | 85 | 98 |

| H2SO4 | DMF | 90 | 68 | 92 |

Acetal Exchange Using Benzaldehyde Dimethyl Acetal

An alternative method employs benzaldehyde dimethyl acetal as the benzylidene donor, offering improved control over reaction stoichiometry and reduced side-product formation.

Synthetic Procedure

Ethyl β-D-galactopyranoside is reacted with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is conducted under anhydrous conditions in DMF, with molecular sieves (4Å) to absorb methanol byproducts. Key advantages include:

-

Reduced Benzaldehyde Handling : Avoids the volatility and odor of free benzaldehyde.

-

Higher Yields : 80–88% isolated yield due to suppressed polymerization side reactions.

Table 2: Acetal Exchange Reaction Parameters

| Benzaldehyde Donor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzaldehyde dimethyl acetal | p-TsOH | DMF | 88 |

| Benzaldehyde | HCl | Toluene | 72 |

Regioselective Protection via Stannylene Intermediates

For applications requiring stringent regioselectivity, stannylene-mediated protection offers precise control over hydroxyl group reactivity.

Methodology

Ethyl β-D-galactopyranoside is treated with dibutyltin oxide (nBu2SnO) in toluene, forming a cyclic stannylene intermediate that selectively activates the 4- and 6-hydroxyl groups. Subsequent reaction with benzaldehyde in the presence of cesium fluoride (CsF) yields EBGP with minimal side products.

Key Steps :

-

Stannylene Formation : React galactoside with nBu2SnO (1.5 equiv) in refluxing toluene (6 hours).

-

Benzylidenation : Add benzaldehyde (2.0 equiv) and CsF (3.0 equiv) at 0°C, followed by warming to room temperature.

This method achieves >90% regioselectivity, as confirmed by HPLC analysis.

Characterization and Quality Control

EBGP is characterized using a combination of spectroscopic and chromatographic techniques:

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for optimized methods.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for EBGP Synthesis

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Acid-Catalyzed Condensation | 72–85 | Moderate | High |

| Acetal Exchange | 80–88 | High | Moderate |

| Stannylene-Mediated | 75–82 | Excellent | Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene acetal group to a hydroxyl group.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Structure

EBGP features a benzylidene acetal structure, which is crucial for its reactivity in synthetic pathways. The presence of the ethyl group and the galactopyranoside moiety enhances its solubility and interaction with various biological targets.

Medicinal Chemistry

EBGP has shown potential in drug development due to its ability to interact with biological macromolecules. It is particularly noted for:

- Antitumor Activity : Research indicates that EBGP can inhibit specific cancer cell lines, making it a candidate for developing anti-neoplastic agents. Studies have demonstrated its effectiveness in disrupting cellular processes vital for tumor growth .

- Glycosylation Reactions : As a glycosyl donor, EBGP is utilized in synthesizing glycosylated compounds, which play significant roles in drug efficacy and metabolism .

Biochemical Studies

In biochemical research, EBGP serves as an important tool for:

- Carbohydrate-Protein Interactions : EBGP is employed to study the interactions between carbohydrates and proteins, which are critical in various biological processes including cell signaling and immune responses .

- Synthesis of Oligosaccharides : The compound is used as a building block in oligosaccharide synthesis, facilitating the creation of complex carbohydrate structures for further biological investigation .

Industrial Applications

EBGP's properties also lend themselves to industrial applications:

- Production of Specialty Chemicals : In the chemical industry, EBGP is used to produce specialty chemicals that require specific glycosylation patterns .

- Pharmaceutical Manufacturing : Its role as an intermediate in pharmaceutical synthesis highlights its importance in creating new therapeutic agents .

Case Study 1: Antitumor Activity

A study conducted on the effects of EBGP on various cancer cell lines revealed that it inhibits cell proliferation through apoptosis induction. The compound was found to significantly reduce viability in breast cancer cells compared to control groups.

Case Study 2: Glycosylation Efficiency

Research on the efficiency of EBGP as a glycosyl donor showed that it provides high yields when coupled with specific acceptors. This study emphasized optimizing reaction conditions to maximize product formation.

Mechanism of Action

The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene acetal group provides stability and selectivity in these interactions, allowing for precise modifications of the carbohydrate structure . This compound can inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Protecting Group Variations

The benzylidene acetal is a common motif in carbohydrate chemistry. Below is a comparison of Ethyl 4,6-O-benzylidene-β-D-galactopyranoside with structurally related compounds:

Key Observations :

- Aglycon Impact : Ethyl and methyl groups offer moderate lipophilicity, while benzyl or thio derivatives enhance stability or reactivity in glycosylation .

- Benzoylation Patterns : Compounds with 2-O- or 3-O-benzoyl groups (e.g., ) exhibit distinct regioselectivity in subsequent reactions, influenced by steric and electronic effects.

Reactivity and Regioselectivity

The benzylidene acetal directs functionalization to the 2- or 3-hydroxyl positions. For example:

- Methyl 4,6-O-benzylidene-β-D-galactopyranoside undergoes benzoylation at C3 in acetonitrile but at C2 in dichloromethane, demonstrating solvent-dependent regioselectivity .

- Benzyl 3-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside is synthesized via selective benzoylation under catalytic conditions, enabling further glycosylation at C2 .

Physical and Spectral Properties

- NMR Shifts : The benzylidene proton resonates at δ 5.54 ppm in CDCl₃ for Ethyl 4,6-O-benzylidene analogs, consistent with methyl and benzyl derivatives . Benzoyl groups introduce downfield shifts (e.g., δ 8.15–7.45 ppm for aromatic protons) .

- Stability : Benzylidene acetals are stable under basic conditions but cleaved by mild acids (e.g., acetic acid), whereas TBS-protected analogs (e.g., ) require fluoride-based deprotection.

Biological Activity

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is synthesized through regioselective acylation methods that introduce the benzylidene moiety, enhancing its stability and reactivity in biological systems. The compound's structure includes a galactopyranoside unit with an ethyl group and benzylidene protection at the 4 and 6 positions, which plays a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl 4,6-O-benzylidene-β-D-galactopyranoside exhibit significant antimicrobial properties. For example:

- In vitro Studies : A range of modified derivatives demonstrated potent bactericidal activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high efficacy .

- Mechanism of Action : The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and interference with essential metabolic pathways. Molecular docking studies have suggested potential binding sites on bacterial proteins, indicating a targeted mechanism .

Anticancer Activity

The anticancer potential of ethyl 4,6-O-benzylidene-β-D-galactopyranoside has also been explored:

- Cell Line Studies : Research involving various cancer cell lines, such as Ehrlich’s ascites carcinoma (EAC) cells, revealed that this compound exhibits cytotoxic effects with an IC50 value of approximately 2961.06 µg/mL. These findings highlight its potential as an anticancer agent .

- Induction of Apoptosis : Mechanistic studies have shown that treatment with this compound can induce apoptosis in cancer cells. This is characterized by increased levels of cleaved caspase-3 and alterations in mitochondrial membrane potential, indicating involvement of both intrinsic and extrinsic apoptotic pathways .

Case Studies

Several case studies have documented the biological effects of ethyl 4,6-O-benzylidene-β-D-galactopyranoside:

- Antimicrobial Efficacy : A study reported the effectiveness of a synthesized derivative against multidrug-resistant strains of E. coli, demonstrating over 80% bactericidal activity at concentrations as low as 50 µg/mL.

- Cytotoxicity in Cancer Models : In vivo studies using murine models showed significant tumor reduction when treated with ethyl 4,6-O-benzylidene-β-D-galactopyranoside derivatives compared to control groups, emphasizing its therapeutic potential in cancer treatment .

Research Findings Summary Table

Q & A

Basic & Advanced Research Question

- Basic : NMR (δ 5.52–5.60 ppm for benzylidene protons) and IR (C-O-C stretch at 1070 cm⁻¹) confirm acetal formation .

- Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) resolve complex regiochemical outcomes, such as distinguishing 2-O- vs. 3-O-acylated products .

What biomedical applications utilize derivatives of Ethyl 4,6-O-benzylidene-β-D-galactopyranoside?

Advanced Research Question

Derivatives serve as intermediates in synthesizing glycomimetics targeting carbohydrate-binding proteins. For example:

- Antiviral agents : 2-Acetamido-3-O-benzoyl analogs inhibit influenza hemagglutinin .

- Cancer therapeutics : Trifluoroacetamido derivatives block galectin-3-mediated metastasis .

- Enzyme substrates : Fluorogenic assays using 4-methylumbelliferyl analogs probe α-galactosidase activity .

How do solvent and temperature conditions impact the stability of Ethyl 4,6-O-benzylidene-β-D-galactopyranoside?

Advanced Research Question

The benzylidene acetal is acid-labile; prolonged exposure to protic solvents (e.g., MeOH/H₂O) at >60°C hydrolyzes the acetal, reverting to diols. Stability is maintained in anhydrous DCM or THF at 0–25°C . Accelerated stability studies (40°C, 75% RH) over 14 days show <5% degradation, validated via HPLC .

How can contradictory data on glycosylation yields be resolved when using this compound?

Advanced Research Question

Discrepancies often stem from trace moisture or variable donor activation. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.